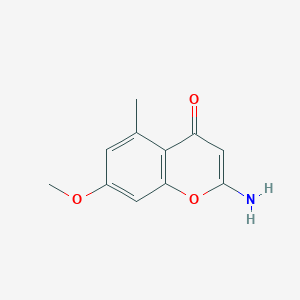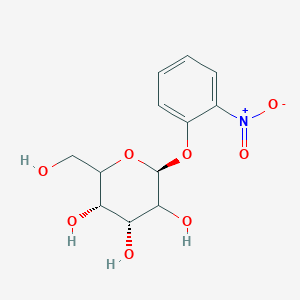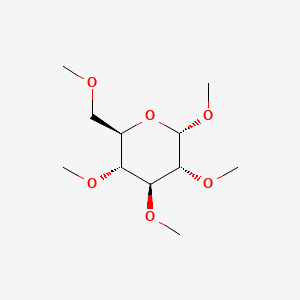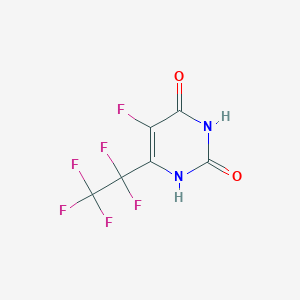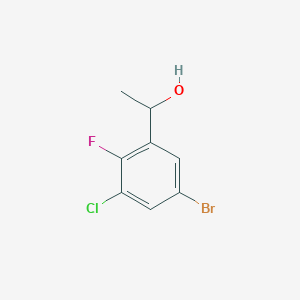
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrClFO It is a halogenated phenyl ethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol typically involves the halogenation of a phenyl ethanol precursor. One common method is the electrophilic aromatic substitution reaction, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine gas, and fluorine gas, in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.
Major Products Formed
Oxidation: 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone.
Reduction: 1-(5-Bromo-3-chloro-2-fluorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-2-fluorophenyl)ethanol: Similar structure but lacks the chlorine atom.
1-(3-Bromo-5-fluorophenyl)ethanol: Different positioning of halogen atoms on the benzene ring.
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone: Oxidized form of the compound.
Uniqueness
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol is unique due to the specific combination and positioning of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7BrClFO |
|---|---|
Poids moléculaire |
253.49 g/mol |
Nom IUPAC |
1-(5-bromo-3-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-4,12H,1H3 |
Clé InChI |
KGZPKDBEULOEBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=CC(=C1)Br)Cl)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



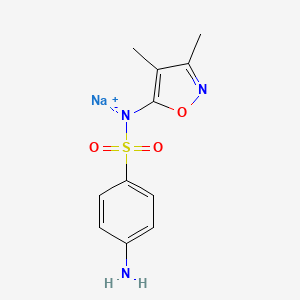


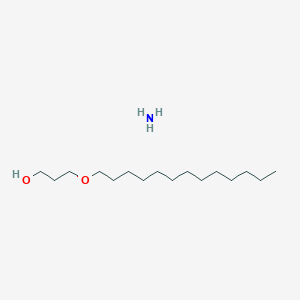
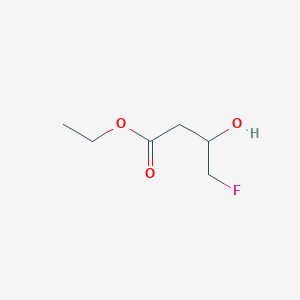
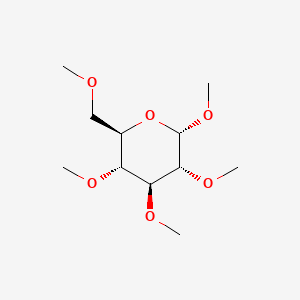
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)

